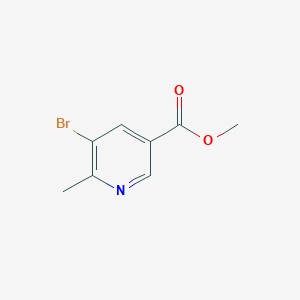
Methyl 5-bromo-6-methylnicotinate
Overview
Description
“Methyl 5-bromo-6-methylnicotinate” is a chemical compound with the CAS Number: 1174028-22-8 . It has a molecular weight of 230.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BrNO2 . The InChI code is 1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid or semi-solid or liquid . It has a predicted density of 1.503±0.06 g/cm3 and a predicted boiling point of 253.2±35.0 °C .Scientific Research Applications
Chemical Transformations and Synthesis :
- The radical and organometallic methylation of nicotine and nicotine n-oxide has been studied, revealing products like 2-Methylnicotine, indicating potential applications in organic synthesis and chemical modification processes (Secor, Chavdarian, & Seeman, 1981).
- An efficient synthesis method for 5-Methyl-3-(bromomethyl)pyridine, a key intermediate in pharmaceutical synthesis, has been reported. This method is simple, efficient, and environmentally friendly, suggesting its utility in pharmaceutical manufacturing (Guo, Lu, & Wang, 2015).
- The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine with CO2 in ionic liquid, showcasing potential in electrochemical applications and green chemistry (Feng, Huang, Liu, & Wang, 2010).
Agricultural and Environmental Applications :
- Methyl bromide, chemically related to Methyl 5-bromo-6-methylnicotinate, has been extensively used as a soil fumigant in agriculture. Studies on its application and environmental impact provide insights into similar compounds' usage and safety (Majewski, McChesney, Woodrow, Prueger, & Seiber, 1995).
Biological and Medicinal Research :
- The action of 5-Bromo-3-sec-butyl-6-methyluracil on Escherichia coli highlights the biological interaction of brominated nicotinates, offering a perspective on their potential use in microbiology and as antibacterial agents (McGAHEN & Hoffmann, 1963).
Pharmacological Synthesis and Analysis :
- The development of an efficient route for the manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, an intermediate in the preparation of P2Y12 antagonists, underscores the importance of this compound derivatives in pharmaceutical synthesis (Bell, McIntyre, Garcia, Kitson, Therkelsen, Andersen, Zetterberg, Aurell, Bollmark, & Ehrl, 2012).
Safety and Hazards
“Methyl 5-bromo-6-methylnicotinate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet advises using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Methyl 5-bromo-6-methylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are thought to be G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
These compounds are believed to interact with their targets, leading to the activation of downstream signaling pathways . For instance, the activation of NIACR1 and NIACR2 by niacin has been shown to inhibit the breakdown of fats in adipose tissue, reducing the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood .
Biochemical Pathways
The activation of niacin receptors leads to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This decrease in cAMP levels inhibits protein kinase A (PKA), reducing the phosphorylation of hormone-sensitive lipase and decreasing the breakdown of triglycerides in adipose tissue .
Pharmacokinetics
It is metabolized in the liver and excreted in the urine .
Result of Action
The activation of niacin receptors by this compound could potentially lead to a decrease in the levels of LDL cholesterol and triglycerides in the blood, similar to the effects observed with niacin . This could have beneficial effects in the management of dyslipidemia and cardiovascular disease.
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, which can affect drug absorption, and the presence of food, which can affect both the rate and extent of absorption. Additionally, factors such as age, sex, genetic polymorphisms, and the presence of disease can influence drug metabolism and excretion .
properties
IUPAC Name |
methyl 5-bromo-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWEDIDPYRZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


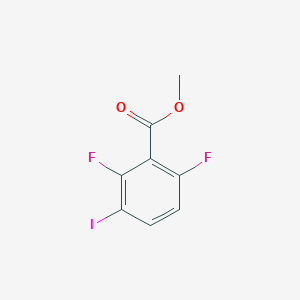
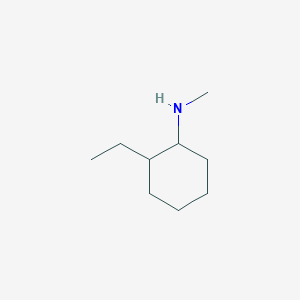

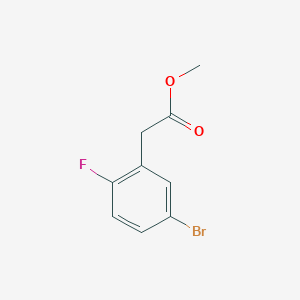
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
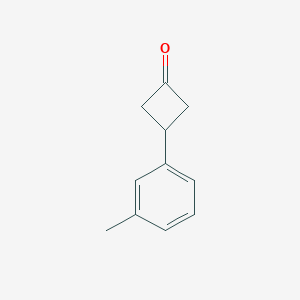
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)

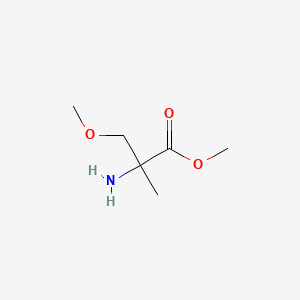
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)
